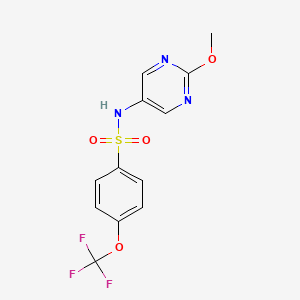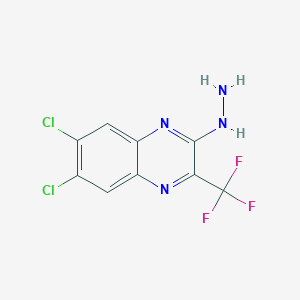
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a chemical compound with the CAS Number: 439097-53-7 . It has a molecular weight of 297.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is 1S/C9H5Cl2F3N4/c10-3-1-5-6 (2-4 (3)11)17-8 (18-15)7 (16-5)9 (12,13)14/h1-2H,15H2, (H,17,18) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 297.07 .Applications De Recherche Scientifique
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives, including 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, have shown promise in the field of oncology. They exhibit anti-cancer and anti-proliferative activities by interfering with various cellular pathways that are crucial for cancer cell survival and proliferation . These compounds can target and inhibit the function of proteins that are overexpressed in cancer cells, leading to apoptosis or programmed cell death.
Anti-Microbial Activity
The antimicrobial properties of quinoxaline derivatives make them potent candidates for treating bacterial infections. They work by disrupting the bacterial cell wall synthesis or interfering with protein synthesis, which is vital for bacterial growth and replication . This application is particularly relevant in the era of antibiotic resistance, where new antimicrobial agents are urgently needed.
Anti-Tuberculosis Activity
Tuberculosis (TB) remains a major global health challenge, and quinoxaline derivatives have been identified as potential anti-TB agents. They exhibit activity against Mycobacterium tuberculosis, the causative agent of TB, by inhibiting mycobacterial enzymes essential for the pathogen’s survival . This offers a new avenue for TB treatment, especially for multi-drug-resistant strains.
Anti-Malarial Activity
Malaria is a life-threatening disease caused by Plasmodium parasites. Quinoxaline derivatives have shown anti-malarial activity by affecting the parasite’s ability to synthesize nucleic acids, thus hindering its life cycle and proliferation . This is crucial for developing new therapies against malaria, particularly in regions where the disease is endemic.
Anti-Inflammatory Activity
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinoxaline derivatives, including 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, have been studied for their anti-inflammatory properties. They can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and mediators .
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Quinoxaline derivatives have antioxidant properties that enable them to scavenge free radicals and protect cells from oxidative damage . This application has potential therapeutic implications for diseases associated with oxidative stress.
Safety and Hazards
Propriétés
IUPAC Name |
[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3N4/c10-3-1-5-6(2-4(3)11)17-8(18-15)7(16-5)9(12,13)14/h1-2H,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJPLIXNNSXNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2950492.png)

![4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950496.png)

![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2950498.png)
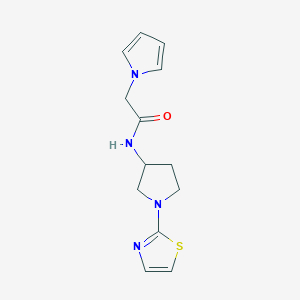
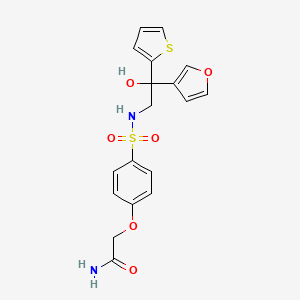
![11-(3,4-Dimethylphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2950501.png)
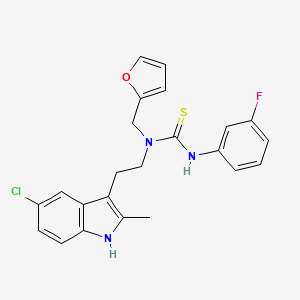
![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2950503.png)
![Ethyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2950506.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2950507.png)
